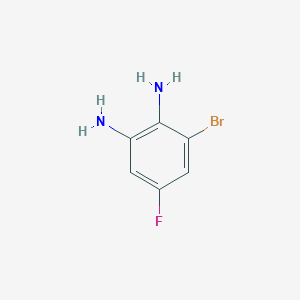
3-Bromo-5-fluorobenzene-1,2-diamine
Cat. No. B178075
Key on ui cas rn:
115440-10-3
M. Wt: 205.03 g/mol
InChI Key: VCINLTLIJKUOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05622952
Procedure details


The title compound was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (3.31 mL, 24.4 mmol) and 1,2-diamino-3-bromo-5-fluorobenzene (500 mg, 2.44 mmol) was heated to reflux under N2 for 5 h. The reaction mixture was dark brown. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH (30 mL). The brown solid was air dried for 1 hr to give 250 mg (39.6% crude yield). A portion of this solid was removed and dissolved in 1N NaOH (10 mL) and a few insoluble particles were removed by gravity filtration. The solution was treated with decolorizing carbon and the mixture was filtered through a pad of celite and the resulting solution acidified with 1N HCl. White crystals formed that were isolated by vacuum filtration and washed with water (20 mL). The crystals were dried in a drying pistol (0.05 torr, 78° C.) to yield 54.1 mg, mp 308°-310° C. (dec). 1H NMR (d6 -DMSO) δ6.2 (dd, 1H, JH6-8 =2.7, JH-F =9.3, ArH), 7.35 (dd, 1H, JH6-8 =2.4, JHF =8.4 Hz), 11.1 (br s, 1H, NH), 12.1 (brs, 1H, NH). EIHRMS calc. for C8H4BrFN2O2 : 257.9440, found 257.9455.


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[NH2:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[C:14]([Br:19])[C:13]=1[NH2:20]>>[Br:19][C:14]1[CH:15]=[C:16]([F:18])[CH:17]=[C:12]2[C:13]=1[NH:20][C:2](=[O:4])[C:1](=[O:8])[NH:11]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.31 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=CC(=C1)F)Br)N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under N2 for 5 h
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid collected by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with EtOH (30 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 250 mg (39.6% crude yield)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A portion of this solid was removed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 1N NaOH (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a few insoluble particles were removed by gravity filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was treated with decolorizing carbon
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through a pad of celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
White crystals formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that were isolated by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were dried in a drying pistol (0.05 torr, 78° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 54.1 mg, mp 308°-310° C. (dec)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C2NC(C(NC2=CC(=C1)F)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
